3-(Furan-2-yl)-6-[4-(1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyridazine
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Overview
Description
3-(Furan-2-yl)-6-[4-(1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyridazine is a heterocyclic compound that features a combination of furan, pyridazine, piperazine, and thiadiazole rings. This unique structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry, due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-yl)-6-[4-(1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyridazine typically involves multi-step reactions starting from readily available precursors.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
3-(Furan-2-yl)-6-[4-(1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyridazine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyridazine ring can be reduced to form dihydropyridazines.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions to introduce various substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the pyridazine ring can produce dihydropyridazines .
Scientific Research Applications
3-(Furan-2-yl)-6-[4-(1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyridazine has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, anticancer, and anti-inflammatory activities.
Medicine: Studied for its potential use in drug development, particularly for targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 3-(Furan-2-yl)-6-[4-(1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyridazine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules that feature furan, pyridazine, piperazine, or thiadiazole rings. Examples include:
Pyridazinone derivatives: Known for their diverse pharmacological activities.
Furan-containing compounds: Often explored for their antimicrobial and anticancer properties.
Piperazine derivatives: Widely used in medicinal chemistry for their bioactive properties.
Uniqueness
What sets 3-(Furan-2-yl)-6-[4-(1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyridazine apart is its unique combination of these heterocyclic rings, which may confer a distinct set of biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields .
Biological Activity
3-(Furan-2-yl)-6-[4-(1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyridazine is a compound of interest due to its diverse biological activities, particularly in the fields of anticancer, antimicrobial, and anti-inflammatory effects. This article reviews current research findings on its biological activity, supported by data tables and case studies.
Chemical Structure
The compound features a furan ring and a piperazine moiety linked to a thiadiazole and pyridazine structure. This unique combination is believed to contribute significantly to its biological properties.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of 1,3,4-thiadiazole have shown promising cytotoxicity against various cancer cell lines:
Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
---|---|---|---|
4e | MCF-7 | 5.36 | Induces apoptosis via Bax/Bcl-2 ratio increase |
4i | HepG2 | 2.32 | Cell cycle arrest at G2/M phase |
Case Study : In a study evaluating the cytotoxic effects of several thiadiazole derivatives, compounds 4e and 4i exhibited significant selectivity towards cancerous cells over normal cells. The mechanism involved the induction of apoptosis as evidenced by increased levels of caspase 9 and changes in cell cycle progression .
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. The compound demonstrated activity against various pathogens:
Microorganism | Activity | MIC (µg/mL) |
---|---|---|
Staphylococcus aureus | Antibacterial | 15.62 |
Candida albicans | Antifungal | 15.62 |
Escherichia coli | Antibacterial | Not specified |
The results indicated that the compound's thiadiazole component plays a crucial role in its antimicrobial efficacy, similar to well-known sulfonamide drugs .
Anti-inflammatory Effects
Research indicates that compounds containing the thiadiazole ring exhibit anti-inflammatory properties. This has been attributed to their ability to inhibit pro-inflammatory cytokines and modulate immune responses.
Mechanism : The anti-inflammatory action is thought to involve the inhibition of NF-kB signaling pathways, which are critical in the regulation of inflammatory responses .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. For example, variations in substituents on the piperazine or thiadiazole rings can enhance or diminish activity against specific targets:
Modification | Effect on Activity |
---|---|
Para-substitution on piperazine | Increased cytotoxicity |
Furoyl moiety replacement | Enhanced activity against MCF-7 |
This suggests that careful design and modification of the compound's structure could lead to more potent derivatives .
Properties
IUPAC Name |
2-[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-1,3,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6OS/c1-2-12(21-9-1)11-3-4-13(17-16-11)19-5-7-20(8-6-19)14-18-15-10-22-14/h1-4,9-10H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPRXQBJVCHNGTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CO3)C4=NN=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.